molecular formula C13H21N3O B7585812 5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole

5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole

Numéro de catalogue B7585812
Poids moléculaire: 235.33 g/mol
Clé InChI: MNPPUVIAYSPDMQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole, also known as CNO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CNO is a synthetic compound that is structurally similar to clozapine, a drug used to treat schizophrenia. However, CNO has been found to have distinct advantages over clozapine in terms of its pharmacological properties.

Mécanisme D'action

5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole acts as an agonist for DREADDs, which are modified G protein-coupled receptors that are not activated by endogenous ligands. When 5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole binds to DREADDs, it causes a conformational change that activates downstream signaling pathways, leading to changes in neuronal activity.
Biochemical and Physiological Effects:
5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole has been shown to have a range of effects on brain function and behavior. Studies have demonstrated that activation of DREADDs with 5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole can modulate neuronal activity in specific brain regions, leading to changes in behavior such as altered locomotion, anxiety, and social interaction. 5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole has also been used to study the role of specific neural circuits in disease models, such as addiction and depression.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole in scientific research is its specificity for DREADDs, which allows for precise manipulation of specific neural circuits. Additionally, 5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole has a long half-life in vivo, which allows for sustained activation of DREADDs. However, one limitation of using 5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole is that it can have off-target effects on other receptors, which can complicate interpretation of results. Additionally, the use of genetic techniques to express DREADDs in specific neurons can be technically challenging and time-consuming.

Orientations Futures

There are several potential future directions for research involving 5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole. One area of interest is the development of improved DREADDs that have higher affinity and specificity for 5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole. Additionally, there is potential for the use of 5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole in the development of novel therapies for neurological and psychiatric diseases. Finally, further research is needed to fully understand the potential off-target effects of 5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole and how they may impact interpretation of results.

Méthodes De Synthèse

The synthesis of 5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole involves several steps, including the reaction of 2-chloro-5-methyl-3-nitropyridine with 3-azabicyclo[3.3.1]nonane to form 5-methyl-3-nitro-2-(3-azabicyclo[3.3.1]nonan-3-yl)pyridine. This compound is then reduced to 5-methyl-3-(3-azabicyclo[3.3.1]nonan-3-yl)pyridine, which is then reacted with ethyl chloroformate to form 5-methyl-3-(3-azabicyclo[3.3.1]nonan-3-yl)pyridin-2-yl ethyl carbonate. Finally, this compound is reacted with 2-bromo-1-(methylthio)-1H-benzimidazole to form 5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole.

Applications De Recherche Scientifique

5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole has been widely used in scientific research as a tool to study the function of specific brain circuits. 5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole is a selective agonist for the designer G protein-coupled receptor DREADD (Designer Receptors Exclusively Activated by Designer Drugs), which can be expressed in specific neurons using genetic techniques. By activating DREADD-expressing neurons with 5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole, researchers can selectively manipulate the activity of specific neural circuits and study their function in behavior and disease.

Propriétés

IUPAC Name

5-methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-10-7-11(14-17-10)8-16-6-5-12-3-4-13(9-16)15(12)2/h7,12-13H,3-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPPUVIAYSPDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2CCC3CCC(C2)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.